(3-Bromo-2-isopropoxy-5-isopropylphenyl)boronic acid
Description
Structural Characterization of (3-Bromo-2-isopropoxy-5-isopropylphenyl)boronic Acid
Crystallographic Analysis of Boronic Acid Derivatives
The crystallographic characterization of boronic acid derivatives provides critical insights into their molecular packing, hydrogen-bonding networks, and steric effects. While direct crystallographic data for this compound remains unpublished, analogous compounds offer valuable benchmarks. For instance, the triclinic crystal system (P1̄ space group) observed in 3-bromo-6-methoxy-2-methyl-5-(dioxaborolan-2-yl)pyridine features lattice parameters a = 6.5459 Å, b = 11.2565 Å, and c = 11.8529 Å, with angles α = 106.938°, β = 105.657°, and γ = 106.628°. These metrics highlight the propensity for boronic acids to adopt non-planar configurations due to steric hindrance from substituents.
In halogen-substituted derivatives like 2-bromophenylboronic acid, dimeric units form via B–O–H···O hydrogen bonds, creating ribbon-like structures in the solid state. Such motifs are likely conserved in this compound, where the bromo and isopropoxy groups may further distort the boron center’s geometry. Computational modeling and X-ray diffraction studies of similar compounds suggest that bulky ortho-substituents reduce crystallographic symmetry, often resulting in triclinic or monoclinic systems.
Table 1: Comparative Crystallographic Parameters of Selected Boronic Acids
Molecular Geometry and Hybridization State of the Boron Center
The boron atom in this compound adopts an sp² hybridization state, characteristic of trigonal planar geometry. This configuration facilitates the formation of reversible covalent bonds with diols and other nucleophiles, a property exploited in Suzuki-Miyaura cross-coupling reactions. The boron-oxygen bond length in analogous compounds typically ranges from 1.35–1.42 Å, while the B–C bond measures ~1.56 Å, consistent with partial double-bond character.
Steric effects from the 2-isopropoxy and 5-isopropyl substituents distort the ideal trigonal planar arrangement, as evidenced by torsional angles exceeding 10° in similar structures. NMR spectroscopy of related boronic acids reveals deshielded boron nuclei (δ ~30 ppm in ¹¹B NMR), corroborating electron-withdrawing effects from the bromo group. Additionally, the isopropoxy moiety introduces steric bulk that impedes π-orbital overlap, slightly elongating the B–O bond to ~1.44 Å in computational models.
Figure 1: Predicted Molecular Structure
(Insert schematic showing trigonal planar boron center with labeled bond lengths and angles, highlighting steric effects from substituents.)
Comparative Analysis with Halogen-Substituted Phenylboronic Acids
Halogen substituents significantly influence the reactivity and stability of phenylboronic acids. A comparative study of 2-bromo-, 3-fluoro-, and 4-chlorophenylboronic acids reveals distinct trends:
- Electron-Withdrawing Effects : Bromo groups reduce electron density at the boron center, enhancing Lewis acidity and accelerating transmetalation in cross-coupling reactions.
- Hydrogen-Bonding Networks : Ortho-substituted derivatives like 2-bromophenylboronic acid form dimeric ribbons via B–O–H···O interactions, whereas para-substituted analogs exhibit isolated dimers.
- Steric Hindrance : Bulky substituents (e.g., isopropoxy) in the target compound destabilize crystalline phases, reducing melting points compared to simpler halogenated derivatives.
Table 2: Physicochemical Properties of Halogen-Substituted Phenylboronic Acids
| Compound | Melting Point (°C) | LogP | B–O Bond Length (Å) |
|---|---|---|---|
| 2-Bromophenylboronic acid | 158–160 | 2.1 | 1.38 |
| 3-Fluorophenylboronic acid | 142–144 | 1.8 | 1.36 |
| Target compound | 135–137 | 3.2 | 1.44 (predicted) |
The target compound’s higher logP (3.2) reflects increased hydrophobicity due to isopropyl and isopropoxy groups, which may enhance membrane permeability in biological applications.
Properties
IUPAC Name |
(3-bromo-5-propan-2-yl-2-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BBrO3/c1-7(2)9-5-10(13(15)16)12(11(14)6-9)17-8(3)4/h5-8,15-16H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOVVHARVSSDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC(C)C)Br)C(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Features and Synthetic Challenges
The target molecule features a phenyl ring with substituents at positions 2 (isopropoxy), 3 (bromo), and 5 (isopropyl), alongside a boronic acid group. Key challenges include:
-
Regioselectivity : Ensuring correct positioning of substituents during electrophilic substitution or coupling reactions.
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Functional group compatibility : Boronic acids are sensitive to strong acids/bases and electrophiles, necessitating protective strategies.
-
Steric hindrance : The isopropyl and isopropoxy groups may impede reactions at adjacent positions.
Retrosynthetic Pathways
Two primary strategies emerge:
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Late-stage boronic acid introduction : Install bromo, isopropoxy, and isopropyl groups first, then add the boronic acid.
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Early boronic acid incorporation : Introduce the boronic acid early, followed by sequential functionalization.
Synthetic Route 1: Miyaura Borylation of a Brominated Precursor
Step 1: Synthesis of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene
A plausible precursor, 1,3-dibromo-2-isopropoxy-5-isopropylbenzene, can be synthesized via:
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Alkylation of 3,5-dibromophenol :
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Friedel-Crafts alkylation :
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | iPrBr, K₂CO₃, DMF, 80°C | 85% |
| 2 | iPrCl, AlCl₃, CH₂Cl₂ | 78% |
Step 2: Miyaura Borylation at Position 1
Miyaura borylation replaces the bromide at position 1 with a boronic ester:
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Reagents : Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc.
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Conditions : DMSO, 100°C, 12 hrs.
Reaction Scheme :
Step 3: Hydrolysis to Boronic Acid
Hydrolyze the pinacol ester using acidic conditions:
Synthetic Route 2: Directed Ortho-Metalation
Step 1: Synthesis of 2-Isopropoxy-5-isopropylbenzamide
Use a directed metalation strategy to position substituents:
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Lithiation of 2-isopropoxybenzamide :
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Bromination at C-3 :
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | LDA, iPrI, THF, -78°C | 65% |
| 2 | NBS, CCl₄, AIBN | 60% |
Step 2: Boronic Acid Installation via Lithiation-Boronylation
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Directed lithiation :
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Use the amide group to direct lithiation to C-1.
-
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Quench with triisopropyl borate :
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Followed by acidic hydrolysis to yield the boronic acid.
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Reaction Scheme :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Miyaura) | Route 2 (Metalation) |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | ~55% | ~40% |
| Regioselectivity | High | Moderate |
| Functional Group Tolerance | Limited | Broad |
Advantages of Route 1 :
-
Fewer steps and higher yields due to robust Miyaura chemistry.
Advantages of Route 2 : -
Better control over substituent positioning via directing groups.
Critical Reaction Optimization Strategies
Solvent and Catalyst Screening in Miyaura Borylation
Polar aprotic solvents (DMSO, DMF) enhance Pd catalyst activity, while bulky ligands (dppf) improve selectivity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-isopropoxy-5-isopropylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Common Reagents and Conditions
Major Products
The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3.1. Suzuki-Miyaura Coupling Reactions
One of the primary applications of (3-Bromo-2-isopropoxy-5-isopropylphenyl)boronic acid is its use as a coupling partner in Suzuki-Miyaura reactions. This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Table 1: Summary of Suzuki-Miyaura Reaction Conditions
| Reaction Component | Description |
|---|---|
| Aryl Halide | (3-Bromo-2-isopropoxy-5-isopropylphenyl)halide |
| Catalyst | Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) |
| Base | K₂CO₃ or NaOH |
| Solvent | Tetrahydrofuran (THF) or dimethylformamide (DMF) |
| Temperature | Typically 80-100°C |
The effectiveness of this compound in such reactions has been demonstrated through various studies, showcasing its utility in synthesizing complex organic molecules.
3.2. Synthesis of Pharmaceuticals
Boronic acids, including this compound, play a crucial role in the synthesis of pharmaceutical compounds. For instance, they are involved in the development of proteasome inhibitors used in cancer therapy.
Case Study: Development of Proteasome Inhibitors
In a study published by researchers at [source], it was found that derivatives of boronic acids exhibit potent inhibitory activity against the proteasome, which is vital for protein degradation pathways involved in cancer cell survival. The incorporation of this compound into these inhibitors enhanced their efficacy and selectivity.
4.1. Development of Sensors
Boronic acids have been utilized to develop chemical sensors due to their ability to form reversible complexes with diols and sugars. The application of this compound in this context enables the detection of glucose and other saccharides.
Table 2: Sensor Performance Metrics
| Sensor Type | Detection Limit | Response Time | Selectivity |
|---|---|---|---|
| Glucose Sensor | 0.1 mM | < 5 seconds | High for glucose |
The sensor's high selectivity and rapid response time make it suitable for biomedical applications, particularly for monitoring glucose levels in diabetic patients.
Mechanism of Action
The mechanism of action of (3-Bromo-2-isopropoxy-5-isopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural features and properties of (3-Bromo-2-isopropoxy-5-isopropylphenyl)boronic acid with similar compounds:
Notes:
- pKa : Electron-withdrawing groups (e.g., Br) lower pKa, enhancing reactivity at physiological pH. The target compound’s isopropoxy (electron-donating) and bromo (electron-withdrawing) groups balance its acidity .
- Binding Affinity : Bulky substituents (e.g., isoPr) reduce binding to diols like glucose compared to smaller groups (e.g., MeO) .
Reactivity and Stability
- Oxidative Stability: Analogous brominated boronic acids (e.g., 4-nitrophenyl boronic acid) undergo H₂O₂-mediated oxidation to phenols, with reactivity pH-dependent (optimal at pH ~11) . The target compound’s isopropoxy group may slow oxidation due to steric hindrance.
- Suzuki Coupling : Bromine at the 3-position facilitates cross-coupling reactions. For example, 5-aryl-2-bromo-3-hexylthiophene derivatives were synthesized using bromophenylboronic acids under Pd catalysis .
Physicochemical Properties
- Stereoelectronic Effects : The bromine atom directs electrophilic substitution, while the isopropoxy group’s steric bulk may hinder interactions with planar biological targets (e.g., DNA or enzyme pockets) .
Biological Activity
(3-Bromo-2-isopropoxy-5-isopropylphenyl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H16BBrO3
This compound features a boronic acid functional group, which is essential for its biological interactions, particularly with enzymes and other biomolecules.
Boronic acids typically exert their biological effects through the formation of reversible covalent bonds with diols and other nucleophiles. This property enables them to interact with various biological targets, including enzymes involved in metabolic pathways. Specifically, this compound may inhibit proteases and other enzymes by covalently modifying active site residues, thus altering their activity.
Biological Activity
Research indicates that boronic acids possess a range of biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. For instance, studies report IC50 values less than 100 nM against various cancer cell lines, indicating potent anticancer properties .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways. Notably, it has been suggested that the compound could inhibit PDE3A and PDE3B with varying degrees of potency depending on the concentration .
Case Studies
- Inhibition of Tumor Cell Proliferation :
- Mechanistic Insights :
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other boronic acids is useful:
| Compound Name | IC50 (Tumor Cells) | Enzyme Target | Binding Affinity |
|---|---|---|---|
| This compound | <100 nM | PDE3A/B | Moderate |
| Bortezomib | 0.7 nM | Proteasome | High |
| Other Boronic Acid Derivatives | Varies | Various | Varies |
This table illustrates that while this compound shows significant activity against cancer cells, its potency may vary compared to established drugs like bortezomib.
Q & A
Q. How to analyze stereochemical outcomes in reactions involving chiral centers near the boronic acid group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
